![molecular formula C17H17N5OS2 B2681461 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034244-18-1](/img/structure/B2681461.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.48. The purity is usually 95%.
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Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
1. Structural Overview
The compound features a complex structure that integrates imidazo[2,1-b]thiazole and thiadiazole moieties. Its molecular formula is C18H20N4S2, and it possesses significant pharmacophoric characteristics conducive to various biological interactions.
2.1 Antimicrobial Properties
Research indicates that compounds with imidazo[2,1-b]thiazole and thiadiazole structures exhibit notable antimicrobial activity. These activities are attributed to their ability to interfere with microbial cell functions:
- Mechanism : The imidazole ring is known for its role in binding to enzymes and disrupting metabolic pathways in bacteria and fungi.
- Studies : A study highlighted the antimicrobial efficacy of similar compounds against various pathogens, suggesting that this compound could exhibit comparable effects .
2.2 Anticancer Activity
The compound has shown promise in anticancer research:
- Cell Lines Tested : In vitro studies have evaluated its antiproliferative effects on various cancer cell lines including HeLa (cervical cancer), CEM (T-cell leukemia), and pancreatic cancer cells (SUIT-2).
- IC50 Values : Compounds with similar structures have reported IC50 values in the low micromolar range against these cell lines . For example, some derivatives exhibited IC50 values as low as 1.4 µM against human cancer cells.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | HeLa | 0.9 |
Compound B | CEM | 1.4 |
N-(2-(...) | SUIT-2 | TBD |
The precise mechanism of action for N-(2-(...) is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation.
- Signal Pathway Modulation : Interaction with growth factor receptors or downstream signaling pathways that regulate cell survival and apoptosis .
Case Study 1: Antiproliferative Effects on Pancreatic Cancer
A recent study evaluated a series of thiadiazole derivatives for their antiproliferative activity against pancreatic cancer cells (SUIT-2). The results indicated that compounds similar to N-(2-(...) significantly inhibited cell growth with promising IC50 values .
Case Study 2: Molecular Docking Studies
Computational studies using molecular docking have been employed to predict the binding affinity of N-(2-(...) to target proteins such as Glypican-3 (GPC-3). These studies suggest strong interactions with the target protein, indicating potential therapeutic applications in hepatocellular carcinoma .
4. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities. Its structural characteristics facilitate interactions with various biological targets, making it a valuable compound in the search for new therapeutic agents.
Scientific Research Applications
Structural Overview
The compound consists of several notable moieties:
- Imidazo[2,1-b]thiazole : Known for diverse biological properties.
- Thiadiazole : Often associated with antimicrobial and anticancer activities.
- Carboxamide group : Enhances biological activity by improving solubility and bioavailability.
Research indicates that compounds containing imidazo[2,1-b]thiazole and thiadiazole rings exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:
Compound | Biological Activity | IC50 Values |
---|---|---|
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | Antitumor activity | Not yet reported |
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid | Anticancer | 1.61 µg/mL |
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Selective anticancer | Not specified |
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivatives | Antimicrobial | Not specified |
The precise mechanism of action for this compound is still under investigation. However, similar compounds often interact with various biological targets such as enzymes involved in cancer progression or pathways associated with bacterial resistance .
Anticancer Research
This compound has shown potential as an anticancer agent. Studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compounds derived from imidazo[2,1-b]thiazoles demonstrated cytotoxic effects on pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1), indicating their potential use in treating resistant cancer types .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives are known for their effectiveness against various bacterial strains. Research has indicated that related compounds can inhibit bacterial growth and may serve as effective agents against resistant strains .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- A study on imidazo[2,1-b]thiazoles revealed significant cytotoxicity against leukemia and carcinoma cell lines with IC50 values in the submicromolar range .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-2-5-13-15(25-21-20-13)16(23)18-12-7-4-3-6-11(12)14-10-22-8-9-24-17(22)19-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOXUMWXYNTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.